molecular formula C11H19NO4 B151316 (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 364750-81-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No. B151316
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid" is a chiral pyrrolidine derivative that is significant as an intermediate in the synthesis of quinolone antibacterial agents. The stereochemistry of this compound is crucial for its biological activity, and its synthesis has been the subject of various research efforts to optimize yield and stereoselectivity .

Synthesis Analysis

Two practical syntheses of the compound have been developed, both of which utilize diastereo- and enantioselective reactions. One synthesis route starts from ethyl crotonate, while the other begins with L-alanine. These methods provide a reliable way to produce the compound with the desired stereochemistry, which is essential for its intended use in medicinal chemistry .

Molecular Structure Analysis

While the provided data does not include direct information about the molecular structure of "(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid," it is related to "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," which has been described in detail. The latter compound's pyrrolidine ring adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured. These structural details are important for understanding the three-dimensional arrangement of substituents, which affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound is an intermediate in the synthesis of various analogs, as demonstrated by the preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. The overall yield and diastereoselectivity of these reactions are critical parameters that have been optimized in the reported syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the synthesis and structural analysis imply that the compound is stable under the reaction conditions used and that its chiral centers are crucial for its chemical properties. The compound's solubility, melting point, and other physical properties would be determined by its functional groups, such as the tert-butoxycarbonyl group and the pyrrolidine ring .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ru(II)-BINAP Reduction : This compound is involved in the synthesis and reduction processes, such as the Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline (King, Armstrong, & Keller, 2005).
  • Large-Scale Preparation : It can be synthesized from L-aspartic acid on a large scale, demonstrating its utility in large-scale chemical preparations (Yoshida et al., 1996).
  • Use in Oxazolidinones : It plays a role in the synthesis of oxazolidinones and related compounds, showing its versatility in different chemical reactions (Brenner, Vecchia, Leutert, & Seebach, 2003).

Application in Peptide Synthesis

  • Synthesis of Dipeptide Anilides : This compound is used in the synthesis of dipeptide anilides, particularly those containing non-proteinogenic amino acids, indicating its significance in peptide chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Chiral Auxiliary and Stereoselectivity

  • Dynamic Kinetic Resolution : The compound aids in stereoselective carbon-carbon bond formation via dynamic kinetic resolution, which is crucial in the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
  • Mechanism Studies : It is also studied for its unique mechanism involving N→O tert-butoxycarbonyl (Boc) migration, which has implications in understanding reaction mechanisms (Xue & Silverman, 2010).

Structural and Mechanistic Insights

  • Structural Analysis : The compound has been analyzed for its crystal structure, providing insights into its molecular conformation and intermolecular interactions (Yuan, Cai, Huang, & Xu, 2010).

Antibacterial Activity

  • Antibacterial Properties : Research indicates that derivatives of this compound exhibit antibacterial activities, highlighting its potential in medical applications (Song, Ma, & Zhu, 2015).

properties

IUPAC Name

(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650161
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

CAS RN

364750-81-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 364750-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
O Kurasawa, T Miyazaki, M Homma… - Journal of Medicinal …, 2020 - ACS Publications
In our pursuit of developing a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor, we optimized the previously reported thieno[3,2-d]pyrimidinone analogue I showing time-…
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.